
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoromethoxy positions, using reagents such as halides or nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学研究应用
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and catalysis.
作用机制
The mechanism of action of 1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
相似化合物的比较
1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-Benzyl-5-(trifluoromethoxy)-1H-pyrazole-3-carboxylic acid: The presence of a trifluoromethoxy group may enhance the compound’s stability and lipophilicity, potentially leading to different applications.
1-Benzyl-5-(chloromethoxy)-1H-pyrazole-3-carboxylic acid: The chloromethoxy group may impart different reactivity and biological activity compared to the difluoromethoxy group.
属性
分子式 |
C12H10F2N2O3 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
1-benzyl-5-(difluoromethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10F2N2O3/c13-12(14)19-10-6-9(11(17)18)15-16(10)7-8-4-2-1-3-5-8/h1-6,12H,7H2,(H,17,18) |
InChI 键 |
MGLYBLIDYKGLFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


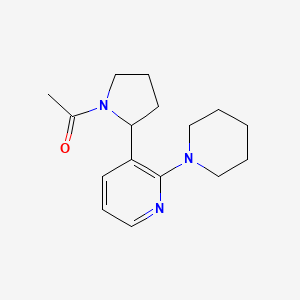


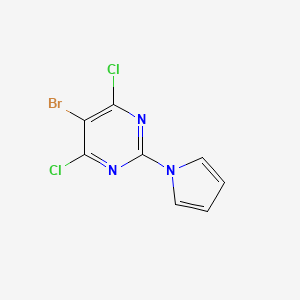

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
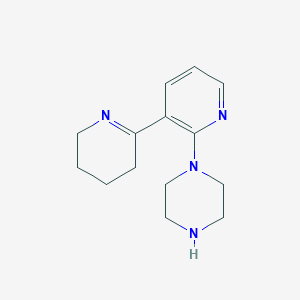
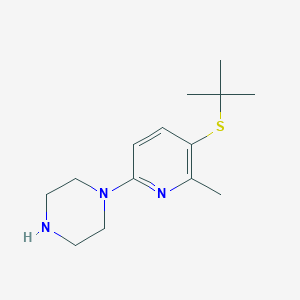

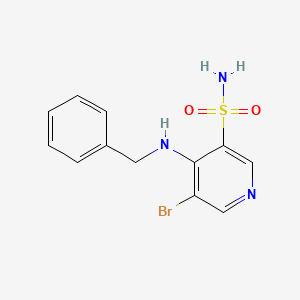
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)


